molecular formula C8H11Br2N B1448479 4-(2-Bromopropyl)pyridine hydrobromide CAS No. 856590-38-0

4-(2-Bromopropyl)pyridine hydrobromide

Cat. No. B1448479
M. Wt: 280.99 g/mol
InChI Key: RUBPTMIAIQUFKK-UHFFFAOYSA-N
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Description

4-(2-Bromopropyl)pyridine hydrobromide is a substituted pyridine . It has the molecular formula C8H11Br2N and a molecular weight of 280.99 .

Scientific Research Applications

Synthesis of Complex Molecules

4-(2-Bromopropyl)pyridine hydrobromide is utilized in the synthesis of diverse compounds through bromination reactions. For example, it has been involved in the synthesis of 2-pyridylimidazo pyridines in water, showcasing a method that combines environmental friendliness with high yield under mild conditions (Li Hong-ying, 2012). Additionally, this compound is key in creating hyperbranched polyelectrolytes through poly(N-alkylation), where its reactivity, influenced by the electron-attractive effect of pyridinium groups, is thoroughly studied (Sophie Monmoton et al., 2008).

Materials Science

In materials science, the utility of 4-(2-Bromopropyl)pyridine hydrobromide extends to the development of new materials with potential for environmental and antimicrobial applications. For instance, it has been used in modifying poly(4-vinyl pyridine) particles to generate functional groups for antimicrobial properties and enhanced absorption capabilities (N. Sahiner & Alper O. Yasar, 2013). Such modifications pave the way for creating materials with specific, desirable properties for various applications.

Pharmaceutical and Chemical Research

In pharmaceutical and chemical research, the compound plays a crucial role in the efficient synthesis of intermediates critical for drug development. A notable application is in the synthesis of rupatadine, where a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, utilizing this compound as a starting material, demonstrated simplicity, efficiency, and environmental friendliness (Jianyu Guo et al., 2015).

Safety And Hazards

4-(2-Bromopropyl)pyridine hydrobromide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-bromopropyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBPTMIAIQUFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromopropyl)pyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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